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1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide is a heterocyclic compound with the molecular formula C₉H₁₂BrNO₂. It is characterized by a pyridinium structure, which includes a pyridine ring with a positively charged nitrogen atom. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique chemical properties and biological activities. The presence of the ethoxy and oxoethyl substituents contributes to its reactivity and solubility in various solvents, making it suitable for diverse chemical applications .
These reactions highlight its utility as an intermediate in organic synthesis .
Research indicates that 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide exhibits significant biological activity, particularly in cytotoxicity against various cancer cell lines. Its mechanism of action may involve the induction of apoptosis and disruption of cellular metabolism. Preliminary studies suggest that it could serve as a lead compound for developing new anticancer agents .
Several synthesis methods have been reported for 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide:
1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide has several notable applications:
Interaction studies have shown that 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide interacts with various biomolecules, influencing cellular pathways. Its cytotoxic effects on cancer cells suggest that it may interfere with cell cycle regulation and apoptosis pathways. Further research is required to elucidate its specific interactions with proteins and nucleic acids, which could provide insights into its mechanism of action and therapeutic potential .
Several compounds share structural similarities with 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Methylpyridinium Bromide | Simple methyl substitution on pyridine | Commonly used as a model compound |
| 4-Dimethylaminopyridine | Dimethylamino group at position 4 | Strong nucleophilic character |
| Ethylpyridinium Bromide | Ethyl group substitution on pyridine | Less cytotoxic compared to 1-(2-Ethoxy...) |
| Pyridinium Chloride | Chloride instead of bromide | Different reactivity profile |
The uniqueness of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide lies in its specific ethoxy and oxoethyl substituents, which enhance its biological activity and reactivity compared to other similar compounds .
The synthesis of 1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide primarily relies on quaternization reactions between pyridine derivatives and alkylating agents. A classical approach involves reacting pyridine with ethyl bromoacetate in acetonitrile under reflux conditions. This method typically achieves yields of 76–88% after 1–2 hours, as demonstrated in studies using 1,5-dibromopentane and substituted pyridines. The reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the electrophilic carbon of ethyl bromoacetate, forming the pyridinium cation paired with a bromide counterion.
Key parameters influencing conventional synthesis include:
Table 1: Representative conventional synthesis conditions
| Pyridine Derivative | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pyridine | Ethyl bromoacetate | CH₃CN | 80 | 1.5 | 88 |
| 4-Methylpyridine | Ethyl bromoacetate | Toluene | 100 | 2 | 76 |
Microwave irradiation significantly enhances reaction efficiency by enabling rapid, uniform heating. In comparative studies, microwave-assisted quaternization reduced reaction times from 6 hours to 20 minutes while increasing yields to 94–95%. For example, silica-supported reactions in a muffle furnace at 100°C achieved quantitative conversion within 30 minutes.
Ultrasound (20–40 kHz) complements microwave methods through cavitation effects, which:
Key advancements:
Deep eutectic solvents (DES) like choline chloride:urea (1:2 molar ratio) offer eco-friendly alternatives to conventional solvents. While DES systems show promise, current yields (45–65%) lag behind organic solvents due to:
Table 2: DES performance in quaternization
| DES Composition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Choline chloride:urea | 80 | 6 | 55 |
| Choline chloride:glycerol | 70 | 4 | 63 |
Optimization strategies include:
Dihaloalkanes (e.g., 1,5-dibromopentane, m-xylene dibromide) enable the synthesis of dimeric pyridinium structures while serving as bifunctional alkylating agents. Reaction with 2-aminopyridine derivatives proceeds via a two-step mechanism:
Critical factors:
Table 3: Dihaloalkane reactivity trends
| Dihaloalkane | Nucleophile | Conversion (%) |
|---|---|---|
| 1,5-Dibromopentane | 2-Aminopyridine | 92 |
| m-Xylene dibromide | N,N-Dimethyl-4-aminopyridine | 88 |
| 1,3-Dibromopropane | Nicotinamide | 67 |
1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide and related pyridinium salts have emerged as highly effective catalysts for carbon dioxide utilization, particularly in the synthesis of cyclic carbonates from epoxides [1] [2]. The catalytic mechanism involves a synergistic interaction between the pyridinium cation and the bromide anion, where the nucleophilic halide anion attacks the epoxide while the pyridinium unit facilitates carbon dioxide activation through hydrogen bonding interactions [1] [3].
Pyridinamide-functionalized ionic liquids, structurally similar to 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide, demonstrate exceptional catalytic performance under mild conditions. The optimized catalyst N,N-dimethyl-N-(2-oxo-2-(pyridin-2-ylamino)ethyl)butan-1-aminium iodide achieves 96.1% conversion and greater than 99% selectivity for cyclic carbonate formation at 60°C and 0.5 MPa carbon dioxide pressure [2]. The turnover number reaches 192.2 moles of product per mole of catalyst, with a turnover frequency of 64.1 per hour [2].
The catalytic mechanism proceeds through initial activation of the epoxide by the pyridinium cation, followed by nucleophilic attack of the halide anion. Carbon dioxide insertion occurs through formation of a carbonate intermediate, which subsequently undergoes ring closure to yield the cyclic carbonate product [1] [2]. Nuclear magnetic resonance spectroscopy studies confirm the formation of intermediate complexes between the catalyst, epoxide, and carbon dioxide during the reaction pathway [2].
Pyridinium-functionalized ionic metal-organic frameworks represent another class of catalysts incorporating the pyridinium motif. The 66Pym-iPrI catalyst exhibits the highest catalytic performance with turnover numbers exceeding 220 for propylene carbonate synthesis [4]. The bifunctional nature of these catalysts, combining acidic pyridinium sites with nucleophilic anions, enables efficient carbon dioxide fixation under cocatalyst-free conditions [4].
Table 1: Catalytic Performance Data for Carbon Dioxide Cycloaddition
| Catalyst System | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | TON | TOF (h⁻¹) |
|---|---|---|---|---|---|---|
| PAIL-3 (Pyridinamide IL) [2] | 60 | 0.5 | 96.1 | >99 | 192.2 | 64.1 |
| Pyridinium MOF (66Pym-iPrI) [4] | 60 | 0.5 | 95 | >99 | 220 | 73.3 |
| Pyridine-bridged organocatalyst [3] | 60 | 0.5 | 90-99 | >99 | >1000 | 41.7 |
| Polyhydroxylated pyridinium [5] | 75 | 0.85 | 95 | >99 | 340 | 1260 |
The reaction scope extends to various terminal epoxides, including epichlorohydrin, styrene oxide, and functionalized glycidyl ethers. Sterically hindered epoxides such as 1,2-epoxy-2-methylpropane require extended reaction times but still achieve excellent yields [2]. The catalyst systems demonstrate remarkable stability, maintaining activity through multiple recycling cycles without significant performance degradation [2] [4].
The asymmetric hydrogenation of pyridinium salts represents a crucial application for synthesizing chiral piperidine derivatives, which are essential building blocks in pharmaceutical chemistry [6] [7] [8]. 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide serves as a model substrate for developing stereoselective reduction methodologies that deliver enantioenriched piperidine products with high efficiency [9] [10].
Iridium-catalyzed asymmetric hydrogenation of N-alkyl-2-arylpyridinium salts provides 2-aryl-substituted piperidines with excellent enantioselectivity. The chiral phosphole-based MP2-SEGPHOS ligand system enables the reduction of 1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide and related substrates to achieve enantiomeric ratios exceeding 95:5 [9]. The reaction proceeds through initial 1,4-hydride addition to form a dihydropyridine intermediate, followed by enantioselective 1,2-hydride addition to the iminium intermediate [6].
The mixed ligand approach employs a combination of chiral monodentate phosphoramidite and achiral phosphine ligands with iridium catalysts. This methodology successfully hydrogenates N-benzyl-2-arylpyridinium bromides to the corresponding N-benzyl-2-aryl-piperidines with full conversion and up to 82% enantiomeric excess [6]. Kinetic measurements and isotopic labeling experiments confirm that the enantiodiscriminating step involves the reduction of an iminium intermediate rather than the initial hydride addition [6].
Table 2: Asymmetric Hydrogenation Performance Data
| Substrate | Catalyst System | Conditions | Conversion (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|
| N-Benzyl-2-phenylpyridinium bromide | Ir/MP2-SEGPHOS | 40°C, 24h | 93 | 95.1 | [9] |
| N-Benzyl-2-thiophene pyridinium | Ir/Phosphoramidite | 20°C, 24h | 89 | 96.4 | [6] |
| 5-Hydroxypicolinate pyridinium | Ir/Chiral ligand | Batch/Flow | 96 | 97 | [7] |
| N-Benzyl-2-benzofuran pyridinium | Ir/Mixed ligand | 50°C, 24h | 92 | 90.3 | [11] |
The iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts represents a significant advancement in accessing cis-configurated hydroxypiperidine esters. This methodology exhibits broad substrate scope and excellent stereocontrol, achieving up to 96% yield, 97% enantiomeric excess, and greater than 20:1 diastereomeric ratio [7] [8]. The successful implementation in continuous flow systems demonstrates the practical scalability of this approach [7].
The mechanistic understanding reveals that the asymmetric hydrogenation follows a stepwise pathway involving formation of a dihydropyridinium intermediate, followed by stereoselective reduction of the iminium species. The chiral ligand environment controls the facial selectivity of hydride delivery, determining the absolute configuration of the resulting piperidine product [6] [9].
Pyridinium salts demonstrate significant catalytic activity in esterification reactions, with structural modifications enhancing both activity and selectivity. The basic pyridinium p-toluenesulfonate exhibits weak catalytic activity, but introduction of lipid chains and electron-withdrawing groups dramatically improves performance [12]. The optimized catalyst 2-oleamido-5-nitro-pyridinium p-toluenesulfonate achieves yields up to 99% for various esterification reactions under mild conditions [12].
The catalytic mechanism involves activation of the carboxylic acid through protonation by the pyridinium cation, while the lipid chain creates a hydrophobic environment that favors ester formation by excluding water molecules. The nitro group increases the acidity of the pyridinium nitrogen, enhancing the activation of the carboxylic acid substrate [12]. This dual activation mechanism enables efficient esterification without requiring water removal or harsh reaction conditions [12].
Table 3: Esterification Catalysis Performance Data
| Catalyst | Substrate Acid | Substrate Alcohol | Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| 2-Oleamido-5-nitro-pyridinium tosylate [12] | 4-Phenylbutyric acid | 1-Octanol | Isooctane, RT | 99 | High |
| Modified PPTS [12] | 2-Ethylbutanoic acid | 1-Octanol | Isooctane, RT | 85 | Moderate |
| Pyridinium nitrate [13] | Various acids | Various alcohols | Variable T | High | Good |
| Dicationic pyridinium [14] | Carboxylic acids | Alcohols | Mild conditions | 80-95 | Excellent |
The lipid-modified pyridinium catalysts demonstrate remarkable selectivity in suppressing competitive elimination reactions of alcohols, particularly with secondary alcohols prone to dehydration. The steric bulk of the oleamido chain provides spatial control that favors esterification over elimination pathways [12]. The catalysts show broad substrate scope, successfully promoting esterification of bulky acids such as 1-adamantanecarboxylic acid and sterically hindered alcohols [12].
Pyridinium nitrate represents another effective catalyst system for esterification reactions, operating through a different mechanistic pathway involving nitrate activation of the carboxylic acid [13]. Density functional theory calculations provide insights into the reaction mechanism, revealing the role of the pyridinium cation in stabilizing transition states and intermediates during the esterification process [13].
The development of dicationic pyridinium ionic liquids as esterification catalysts offers advantages in terms of recyclability and environmental compatibility. These catalysts demonstrate excellent performance under mild reaction conditions without requiring additional solvents or water removal [14]. The ionic liquid nature facilitates separation and recovery of the catalyst, enabling multiple recycling cycles without significant activity loss [14].